molecular formula C22H33N3O3 B5569091 N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide

N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide

Cat. No. B5569091
M. Wt: 387.5 g/mol
InChI Key: XAHCOEHCISPFPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide involves complex chemical processes designed to yield specific pharmacological activities. For instance, research on the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showcased the preparation of compounds for screening as antihypertensive agents (Caroon et al., 1981). Similarly, gabapentin-base synthesis and theoretical studies highlighted the development of novel classes of compounds through an intermolecular Ugi reaction, presenting a significant advancement in the field (Amirani Poor et al., 2018).

Molecular Structure Analysis

Molecular structure analysis plays a crucial role in understanding the potential reactivity and properties of compounds. Studies such as the photomediated spirocyclization of N-benzyl propiolamide for access to azaspiro[4.5]deca-6,9-diene-3,8-dione have revealed the possibilities of metal- and oxidant-free routes for constructing complex molecular structures (Yang et al., 2022).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of compounds like N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide is essential for predicting their behavior in various environments and potential applications. For example, the synthesis and positive inotropic evaluation of related compounds demonstrated the creation of molecules with specific biological activities, highlighting the relationship between chemical structure and physiological effect (Li et al., 2008).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility, and crystal structure, are critical for their practical application and formulation. Research into the crystalline and molecular structure of related diazaspiro compounds has provided insights into the physical characteristics that influence their stability and reactivity (Silaichev et al., 2012).

Chemical Properties Analysis

The chemical properties analysis is fundamental for predicting the reactivity and interactions of compounds with biological systems or other chemical agents. Studies focusing on the oxidation of N-(4-methoxybenzyl)-2-pyrrolidinones to N-(4-methoxybenzoyl)-2-pyrrolidinones have revealed pathways for accessing enantiomerically pure analogues of significant compounds, illustrating the importance of detailed chemical property analysis (McAlonan et al., 1996).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]decan-2-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-4-11-24(15-18-5-7-19(28-3)8-6-18)21(27)16-25-17-22(14-20(25)26)9-12-23(2)13-10-22/h5-8H,4,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHCOEHCISPFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)OC)C(=O)CN2CC3(CCN(CC3)C)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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